Methyl 3-amino-2,2-dibenzylpropanoate
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Overview
Description
Methyl 3-amino-2,2-dibenzylpropanoate is an organic compound with the molecular formula C18H21NO2 and a molecular weight of 283.36 g/mol . It is a colorless to dark yellow viscous liquid that is primarily used for research and development purposes . This compound is known for its unique structure, which includes an amino group and two benzyl groups attached to a propanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2,2-dibenzylpropanoate typically involves the reaction of benzylamine with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine in a solvent like 1,4-dioxane at room temperature for about 18 hours . Another method involves the hydrogenation of a nitrile precursor in the presence of a catalyst such as Raney nickel and acetic acid in methanol at 45°C for 120 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2,2-dibenzylpropanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives or imines.
Reduction: Secondary or tertiary amines.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
Methyl 3-amino-2,2-dibenzylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2,2-dibenzylpropanoate involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the benzyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2,2-diphenylpropanoate
- Methyl 3-amino-2,2-dibenzylbutanoate
- Methyl 3-amino-2,2-dibenzylpentanoate
Uniqueness
Methyl 3-amino-2,2-dibenzylpropanoate is unique due to its specific structural features, such as the presence of two benzyl groups and an amino group on a propanoate backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research applications .
Properties
IUPAC Name |
methyl 2-(aminomethyl)-2-benzyl-3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-21-17(20)18(14-19,12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11H,12-14,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMGEQFKUATDAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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